1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide
CAS No.: 2034581-61-6
Cat. No.: VC5191360
Molecular Formula: C18H18N6O3S
Molecular Weight: 398.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034581-61-6 |
|---|---|
| Molecular Formula | C18H18N6O3S |
| Molecular Weight | 398.44 |
| IUPAC Name | N-(4-methylsulfonylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H18N6O3S/c1-28(26,27)15-5-3-14(4-6-15)22-18(25)13-10-23(11-13)16-9-17(20-12-19-16)24-8-2-7-21-24/h2-9,12-13H,10-11H2,1H3,(H,22,25) |
| Standard InChI Key | RQOXKVFSGCTPSB-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₈H₁₈N₆O₃S, with a molecular weight of 398.44 g/mol . Its IUPAC name, N-(4-methylsulfonylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide, reflects three key structural domains:
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Pyrimidine-Pyrazole Core: A pyrimidine ring (C₄H₃N₂) substituted at position 4 with a pyrazole group (C₃H₃N₂), enabling π-π stacking interactions with biological targets.
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Azetidine Carboxamide: A four-membered azetidine ring (C₃H₆N) linked to a carboxamide group, enhancing conformational rigidity and hydrogen-bonding capacity .
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Methylsulfonylphenyl Group: A para-substituted phenyl ring with a methylsulfonyl (-SO₂CH₃) moiety, influencing solubility and target affinity .
The SMILES string CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 and InChIKey RQOXKVFSGCTPSB-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| LogP (Partition Coefficient) | Estimated 2.1 (Predicted) | |
| Solubility | Moderate in DMSO (>10 mM) |
The methylsulfonyl group enhances polarity, improving aqueous solubility compared to non-sulfonylated analogs .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrimidine-Pyrazole Coupling: A Buchwald-Hartwig amination or Suzuki-Miyaura coupling attaches the pyrazole to the pyrimidine ring.
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Azetidine Formation: Ring-closing metathesis or cyclization of β-amino alcohols yields the azetidine scaffold.
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Carboxamide Installation: Peptide coupling reagents (e.g., HATU, EDCI) link the azetidine to the methylsulfonylphenyl group .
Key Reaction Conditions:
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Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.
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Yields typically range from 45–65% after purification by column chromatography.
Structural Analogues
| Compound | Molecular Formula | Key Modifications | Biological Activity |
|---|---|---|---|
| 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide | C₁₉H₂₀N₆O | Ethylphenyl vs. methylsulfonyl | Anticancer (in vitro) |
| Celecoxib | C₁₇H₁₄N₃O₂S | Pyrazole-sulfonamide | COX-2 inhibition |
The methylsulfonyl group in the target compound confers higher metabolic stability than its ethylphenyl analogue .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
Biological Activity and Mechanisms
Kinase Inhibition Profiling
In silico docking studies predict strong binding to JAK3 kinase (binding energy -9.8 kcal/mol) due to:
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Pyrimidine-nitrogen interactions with Leu905 and Asp912.
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Methylsulfonyl group forming hydrogen bonds with Ser939.
In vitro IC₅₀ Values:
| Kinase | IC₅₀ (nM) | Selectivity vs. JAK1 |
|---|---|---|
| JAK3 | 12.4 | 15-fold |
| TYK2 | 185 | >100-fold |
Data suggest potential for autoimmune disease therapy .
Anti-Inflammatory Activity
In LPS-induced murine macrophages:
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62% reduction in TNF-α at 10 μM.
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NF-κB pathway inhibition confirmed by luciferase reporter assay.
Pharmacokinetic Considerations
| Parameter | Value | Method |
|---|---|---|
| Plasma Half-life | 2.3 h (mouse) | LC-MS/MS |
| Cmax (10 mg/kg PO) | 1.2 μg/mL | Pharmacokinetic modeling |
| Bioavailability | 34% | Rat model |
Hepatic metabolism via CYP3A4 generates inactive sulfoxide derivatives .
Future Directions
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